![molecular formula C18H16N6 B2981886 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380080-46-4](/img/structure/B2981886.png)
3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
“3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile” is a synthetic compound. It has a complex structure that includes a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzimidazole moiety, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclopropyl group, an azetidine ring, and a pyrazine ring with a carbonitrile group attached.Scientific Research Applications
Pharmaceutical Applications
Benzimidazole derivatives are widely recognized for their pharmacological potential. They have been documented to possess a variety of biological actions, including antibacterial , antiviral , anticancer , anti-inflammatory , antitubercular , and anthelmintic properties . This suggests that “3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile” could potentially be explored for similar pharmaceutical applications.
Material Science
In material science, benzimidazole derivatives have been used in chemosensing , crystal engineering , and fluorescence applications . This implies that the compound could be investigated for its utility in developing new materials with specific sensing or fluorescence properties.
Electronics and Technology
Benzimidazole compounds have applications in electronics and technology, possibly as intermediates in the production of various electronic components or devices due to their unique chemical properties .
Dyes and Pigments
These derivatives are important intermediates in the synthesis of dyes and pigments, suggesting that the compound could be used in the development of new colorants with specific properties for industrial applications .
Agriculture
There is potential for benzimidazole derivatives to be used in agriculture, possibly as part of pesticides or herbicides given their bioactive nature .
Polymer Synthesis
Benzimidazoles are significant intermediates in polymer synthesis, indicating that “3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile” might be useful in creating new polymers with desired characteristics .
Corrosion Science
These compounds have also been utilized in corrosion science, which suggests that the compound could be studied for its corrosion inhibition properties .
Catalysis
Lastly, benzimidazole derivatives have been employed as ligands for asymmetric catalysis, indicating that the compound could be explored for its catalytic properties in various chemical reactions .
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized as colchicine-binding site inhibitors (cbsi) . The colchicine-binding site is a critical target in cancer treatment due to its role in inhibiting tubulin assembly .
Mode of Action
Analogues of this compound have shown to interact at the colchicine-binding site on tubulin . They inhibit the polymerization of tubulin in vitro, leading to significant reduction in tubulin polymerization .
Biochemical Pathways
The compound’s interaction with the colchicine-binding site on tubulin disrupts the normal function of microtubules, which are essential components of the cell’s cytoskeleton . This disruption affects various cellular processes, including cell division, leading to cell cycle arrest .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. In vitro studies have shown significant antiproliferative activities in MCF-7 breast cancer cells . For instance, compound 9q arrested MCF-7 cells in the G2/M phase and resulted in cellular apoptosis .
properties
IUPAC Name |
3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c19-9-15-18(21-8-7-20-15)23-10-13(11-23)24-16-4-2-1-3-14(16)22-17(24)12-5-6-12/h1-4,7-8,12-13H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNGBKTKZYBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC=CN=C5C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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